molecular formula C15H16O2 B14393713 1a-(4-Methylpent-4-en-1-yl)-1a,6a-dihydro-6H-indeno[1,2-b]oxiren-6-one CAS No. 89422-81-1

1a-(4-Methylpent-4-en-1-yl)-1a,6a-dihydro-6H-indeno[1,2-b]oxiren-6-one

Cat. No.: B14393713
CAS No.: 89422-81-1
M. Wt: 228.29 g/mol
InChI Key: SPRIKJPTSISBAQ-UHFFFAOYSA-N
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Description

1a-(4-Methylpent-4-en-1-yl)-1a,6a-dihydro-6H-indeno[1,2-b]oxiren-6-one is a complex organic compound with a unique structure that includes an indeno[1,2-b]oxiren-6-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1a-(4-Methylpent-4-en-1-yl)-1a,6a-dihydro-6H-indeno[1,2-b]oxiren-6-one typically involves multiple steps. One common method includes the following steps:

    Formation of the Indeno[1,2-b]oxiren-6-one Core: This can be achieved through a series of cyclization reactions starting from simpler aromatic precursors.

    Attachment of the 4-Methylpent-4-en-1-yl Group: This step often involves alkylation reactions using appropriate alkyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1a-(4-Methylpent-4-en-1-yl)-1a,6a-dihydro-6H-indeno[1,2-b]oxiren-6-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with Palladium (Pd) catalyst

    Substitution: Nucleophiles such as amines, thiols, and alcohols

Major Products Formed

    Oxidation Products: Corresponding oxides and ketones

    Reduction Products: Reduced derivatives with hydrogenated oxirane ring

    Substitution Products: Various substituted oxirane derivatives

Scientific Research Applications

1a-(4-Methylpent-4-en-1-yl)-1a,6a-dihydro-6H-indeno[1,2-b]oxiren-6-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1a-(4-Methylpent-4-en-1-yl)-1a,6a-dihydro-6H-indeno[1,2-b]oxiren-6-one involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. This compound can also interact with cellular pathways, affecting various biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1a-(4-Methylpent-4-en-1-yl)-1a,6a-dihydro-6H-indeno[1,2-b]oxiren-6-one is unique due to its indeno[1,2-b]oxiren-6-one core, which imparts distinct chemical and biological properties

Properties

CAS No.

89422-81-1

Molecular Formula

C15H16O2

Molecular Weight

228.29 g/mol

IUPAC Name

1a-(4-methylpent-4-enyl)-6aH-indeno[1,2-b]oxiren-6-one

InChI

InChI=1S/C15H16O2/c1-10(2)6-5-9-15-12-8-4-3-7-11(12)13(16)14(15)17-15/h3-4,7-8,14H,1,5-6,9H2,2H3

InChI Key

SPRIKJPTSISBAQ-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CCCC12C(O1)C(=O)C3=CC=CC=C23

Origin of Product

United States

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